molecular formula C9H7ClN2O3 B12861077 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B12861077
M. Wt: 226.61 g/mol
InChI Key: YUUBDZOQIMWKID-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. . The unique structure of this compound makes it a valuable scaffold in drug discovery and development.

Preparation Methods

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach . Industrial production methods often utilize continuous flow systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 6-chloro group undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent imidazole and pyridine rings:

Reagent/ConditionsProduct FormedYield (%)Source
Hydrazine hydrate (EtOH, reflux)6-Hydrazinyl derivative78–85
Sodium methoxide (DMF, 80°C)6-Methoxy analog65–72
Piperidine (microwave, solvent-free)6-Piperidinyl substituted product88

Substitution reactions typically proceed via an SNAr mechanism, with microwave irradiation improving efficiency and reducing reaction times .

Functionalization of the Carboxylic Acid Group

The 2-carboxylic acid moiety participates in standard derivatization reactions:

Esterification

Reagent/ConditionsProductApplication
SOCl₂ + ROH (reflux)Methyl/ethyl estersProdrug synthesis
DCC/DMAP (room temperature)Activated esters for peptide couplingBioconjugation studies

Ester derivatives are precursors for further modifications, such as amide bond formation .

Decarboxylation

Thermal decarboxylation (150–200°C) removes the COOH group, yielding 6-chloro-8-methoxyimidazo[1,2-a]pyridine. This reaction is critical for generating simpler analogs for structure-activity relationship studies .

Oxidation and Reduction Reactions

The imidazo[1,2-a]pyridine core exhibits redox activity:

Reaction TypeReagents/ConditionsOutcome
Oxidation KMnO₄ (acidic)Ring-opening to form dicarboxylic acid
Reduction H₂/Pd-C (EtOH)Saturation of the pyridine ring

Oxidation reactions are less common due to the stability of the fused aromatic system, but reduction can modulate electronic properties for material science applications .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–H functionalization:

Reaction TypeConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl/heteroaryl derivatives at C-3
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amination at C-6 (after Cl replacement)

These reactions expand structural diversity for medicinal chemistry optimization .

Microwave-Assisted Reactions

Solvent-free microwave irradiation enhances reaction efficiency:

SubstrateConditionsProductTime (min)Yield (%)
2-Amino-5-chloropyridine + α-bromoketone100 W, 65°C, neatImidazo[1,2-a]pyridine core1590

This method avoids traditional solvents, aligning with green chemistry principles .

Comparative Reactivity with Analogues

Reactivity differences between 6-chloro-8-methoxy derivatives and related compounds:

CompoundKey Reactivity Difference
6-Chloro-8-methyl analogMethoxy group increases electron density, slowing SNAr
8-Chloro-6-methoxy isomerAltered regioselectivity in cross-coupling

The 8-methoxy group sterically hinders electrophilic substitutions at adjacent positions .

Mechanistic Insights

  • SNAr at C-6 : Activation by electron-withdrawing groups facilitates substitution. Kinetic studies show pseudo-first-order dependence on nucleophile concentration .

  • Decarboxylation : Proceeds via a six-membered transition state, confirmed by DFT calculations .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Specifically, 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

3. Enzyme Inhibition

Another area of research focuses on the compound's role as an enzyme inhibitor. It has been identified as a potential inhibitor of certain kinases involved in cancer progression. By modulating these enzymes, the compound may contribute to the development of targeted cancer therapies .

Synthetic Utility

1. Building Block in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules .

2. Drug Development

The compound's structural features make it an attractive candidate for drug development. Its ability to interact with biological targets suggests that derivatives can be designed to enhance efficacy and reduce side effects in therapeutic applications .

Case Studies

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results showed that certain modifications significantly enhanced potency compared to the parent compound, highlighting its potential as a lead structure for further development .

Case Study 2: Antimicrobial Testing

A team conducted antimicrobial susceptibility testing using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated a minimum inhibitory concentration (MIC) that suggests this compound could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms. This inhibition can lead to the death of the target cells, making it an effective antimicrobial agent .

Comparison with Similar Compounds

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • CAS Number : 1427427-09-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Anticancer Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, exhibit significant anticancer properties. Various studies have demonstrated that these compounds can inhibit the growth of different cancer cell lines.

Study Cell Line IC50 (µM) Mechanism
A-431<10Induction of apoptosis through Bcl-2 modulation
Jurkat<5Inhibition of cell proliferation via cell cycle arrest

Antimycobacterial Activity

In addition to anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. A study employing molecular docking techniques indicated that the compound binds effectively to key enzymes involved in the bacterial metabolism.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy :
    • A study published in ACS Omega evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results indicated that this compound significantly reduced cell viability in A-431 and Jurkat cells compared to control groups .
  • Mycobacterial Inhibition :
    • Another research project focused on the synthesis and evaluation of new imidazo[1,2-a]pyridine derivatives for their antimycobacterial activity. The findings suggested that this compound has a strong inhibitory effect on Mycobacterium strains, highlighting its potential as a lead compound for tuberculosis treatment .

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14)

InChI Key

YUUBDZOQIMWKID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl

Origin of Product

United States

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